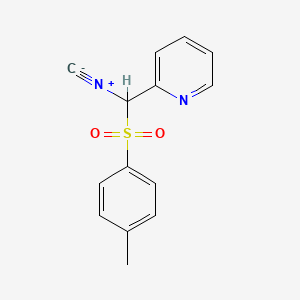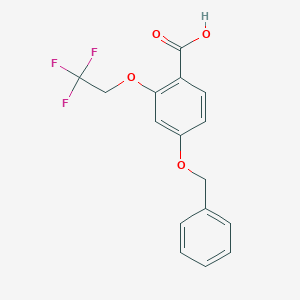
tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethynylphenoxy group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethynylphenoxy Intermediate: The ethynylphenoxy group can be introduced through a Sonogashira coupling reaction between an aryl halide and an alkyne.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable diketone or β-keto ester.
Esterification: The final step involves the esterification of the pyrazole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Agrochemicals: Potential use as a precursor for the synthesis of herbicides or pesticides.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynylphenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with amino acid residues in the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream biological pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(4-ethynylphenoxy)-dimethylsilane
- tert-Butyl 4-(4-ethynylphenoxy)-benzoate
Comparison:
- Structural Differences: While similar compounds may share the ethynylphenoxy group, the presence of different substituents (e.g., dimethylsilane or benzoate) can significantly alter their chemical properties and reactivity.
- Unique Properties: tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific biological activity and reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethynylphenoxy)pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-5-12-6-8-13(9-7-12)20-14-10-17-18(11-14)15(19)21-16(2,3)4/h1,6-11H,2-4H3 |
InChI Key |
JZGUIACRRWDJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)





![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)


